molecular formula C10H20O4 B15198788 (S)-6,8-Dihydroxyoctanoic acid ethyl ester

(S)-6,8-Dihydroxyoctanoic acid ethyl ester

Cat. No.: B15198788
M. Wt: 204.26 g/mol
InChI Key: JFMQBPVBNXGKMF-VIFPVBQESA-N
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Description

(S)-6,8-Dihydroxyoctanoic acid ethyl ester is an organic compound belonging to the ester family. Esters are widely known for their pleasant aromas and are commonly found in natural products such as fruits and flowers. This particular compound is characterized by its chiral center, making it optically active and significant in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-6,8-Dihydroxyoctanoic acid ethyl ester can be synthesized through the esterification of (S)-6,8-dihydroxyoctanoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to avoid the need for corrosive liquid acids and to simplify the purification process.

Chemical Reactions Analysis

Types of Reactions

    Hydrolysis: (S)-6,8-Dihydroxyoctanoic acid ethyl ester can undergo hydrolysis in the presence of water and an acid or base catalyst to yield (S)-6,8-dihydroxyoctanoic acid and ethanol.

    Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride.

Major Products

    Hydrolysis: (S)-6,8-dihydroxyoctanoic acid and ethanol.

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Alcohol derivatives.

Scientific Research Applications

(S)-6,8-Dihydroxyoctanoic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (S)-6,8-Dihydroxyoctanoic acid ethyl ester involves its interaction with specific enzymes and receptors in biological systems. The compound’s chiral center allows it to fit into enzyme active sites in a stereospecific manner, influencing metabolic pathways and biochemical reactions. The hydroxyl groups and ester functionality play crucial roles in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Ethyl octanoate: A simple ester with a similar carbon chain length but lacking hydroxyl groups.

    Methyl 6,8-dihydroxyoctanoate: Similar structure but with a different ester group.

    6,8-Dihydroxyoctanoic acid: The parent acid of the ester.

Uniqueness

(S)-6,8-Dihydroxyoctanoic acid ethyl ester is unique due to its chiral center and the presence of two hydroxyl groups, which impart specific chemical and biological properties. These features make it a valuable compound in asymmetric synthesis and in studying stereospecific interactions in biological systems.

Properties

Molecular Formula

C10H20O4

Molecular Weight

204.26 g/mol

IUPAC Name

ethyl (6S)-6,8-dihydroxyoctanoate

InChI

InChI=1S/C10H20O4/c1-2-14-10(13)6-4-3-5-9(12)7-8-11/h9,11-12H,2-8H2,1H3/t9-/m0/s1

InChI Key

JFMQBPVBNXGKMF-VIFPVBQESA-N

Isomeric SMILES

CCOC(=O)CCCC[C@@H](CCO)O

Canonical SMILES

CCOC(=O)CCCCC(CCO)O

Origin of Product

United States

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